molecular formula C5H4BrClN2 B8191170 4-Bromo-2-chloromethyl-pyrimidine

4-Bromo-2-chloromethyl-pyrimidine

Cat. No.: B8191170
M. Wt: 207.45 g/mol
InChI Key: YLHWIXBDANNLFD-UHFFFAOYSA-N
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Description

4-Bromo-2-chloromethyl-pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with bromine at the fourth position and a chloromethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloromethyl-pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 2-chloromethyl-pyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloromethyl-pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted pyrimidines.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be employed to modify the bromine or chloromethyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under mild heating conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

  • Substituted pyrimidines with various functional groups depending on the nucleophile used.
  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced derivatives with modified halogen or methyl groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
4-Bromo-2-chloromethyl-pyrimidine serves as a crucial intermediate in the synthesis of diverse organic compounds. It is particularly valued for its role in producing pharmaceuticals and agrochemicals. The presence of both bromine and chloromethyl groups enhances its reactivity, making it suitable for various nucleophilic substitution reactions.

Building Block for Complex Molecules:
This compound is often utilized as a building block for synthesizing complex organic molecules, including ligands used in metal-catalyzed reactions. Its halogenated structure allows for the introduction of functional groups that are essential for creating biologically active compounds.

Biological Applications

Anticancer and Antimicrobial Activities:
Research has demonstrated that derivatives of this compound exhibit significant anticancer and antimicrobial properties. A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences evaluated novel bromopyrimidine analogs and found that certain derivatives showed promising activity against various cancer cell lines, including HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) cells . Additionally, these compounds displayed notable efficacy against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition Studies:
Compounds derived from this compound have been studied for their potential as enzyme inhibitors. For instance, some derivatives have shown potent inhibition of monoamine oxidase (MAO), suggesting applications in treating neurological disorders. This highlights the compound's relevance in drug discovery and development.

Industrial Applications

Production of Specialty Chemicals:
In industry, this compound is employed in the production of specialty chemicals and materials. Its ability to introduce halogenated pyridine moieties makes it valuable for creating functionalized materials such as polymers and nanomaterials.

Case Study 1: Anticancer Activity Evaluation

A study conducted by Suresh Kumar et al. focused on the synthesis and biological evaluation of bromopyrimidine derivatives as potential anticancer agents. The researchers synthesized several analogs based on this compound and assessed their activity against multiple cancer cell lines using MTT assays. Results indicated that specific compounds exhibited significant cytotoxic effects, warranting further investigation into their mechanisms of action .

Case Study 2: Enzyme Inhibitor Development

Another research effort explored the synthesis of enzyme inhibitors derived from this compound. The study highlighted how modifications to the pyrimidine ring could enhance inhibitory activity against target enzymes involved in metabolic pathways relevant to disease states. This underscores the compound's potential utility in pharmacological research aimed at developing new therapeutic agents.

Summary Table of Applications

Application Area Details
Chemical Synthesis Intermediate for pharmaceuticals and agrochemicals; building block for complex organic molecules.
Biological Research Anticancer activity against various cell lines; antimicrobial properties against bacteria and fungi.
Enzyme Inhibition Potential inhibitors for monoamine oxidase; relevant in neurological disorder treatments.
Industrial Use Production of specialty chemicals; functionalized materials for polymers and nanotechnology.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloromethyl-pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Chloromethyl-4-fluoropyrimidine: Similar structure but with a fluorine atom instead of bromine.

    4-Bromo-2-methylpyrimidine: Lacks the chloromethyl group, affecting its reactivity and applications.

    2,4-Dichloropyrimidine: Contains two chlorine atoms, leading to different chemical behavior and uses.

Uniqueness: 4-Bromo-2-chloromethyl-pyrimidine is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity patterns and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Biological Activity

4-Bromo-2-chloromethyl-pyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of biologically active molecules. Its halogen substituents enhance its reactivity, making it suitable for various chemical transformations and biological applications.

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions, which are crucial for synthesizing complex organic compounds. The presence of bromine and chloromethyl groups facilitates interactions with nucleophiles such as amines and thiols, leading to the formation of new compounds with distinct biological properties .

Pharmacological Properties

Research indicates that halogenated pyrimidines, including this compound, exhibit anti-inflammatory effects by inhibiting key inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide. These compounds have shown significant activity against cyclooxygenase (COX) enzymes, with IC50 values indicating their potency in suppressing COX-1 and COX-2 activities .

Table 1: Biological Activity Summary

Activity IC50 Values (µM) Target
COX-1 Inhibition19.45 ± 0.07Cyclooxygenase-1
COX-2 Inhibition23.8 ± 0.20Cyclooxygenase-2
Anti-inflammatoryED50 = 9.17Indomethacin Comparison

Case Studies

A study conducted on various substituted pyrimidine derivatives demonstrated that those incorporating the chloromethyl group exhibited enhanced anti-inflammatory activity compared to their unsubstituted counterparts. Specifically, derivatives with electron-releasing substituents showed improved efficacy against COX enzymes, highlighting the importance of structural modifications in enhancing biological activity .

Another investigation into the synthesis of halogenated pyrimidines revealed their potential as enzyme inhibitors, specifically targeting fibroblast growth factor receptors (FGFR). The synthesized compounds displayed promising inhibitory effects, suggesting that this compound could serve as a lead compound for developing new FGFR inhibitors .

Biochemical Pathways

The compound's interaction with cellular pathways is significant. It can influence gene expression and protein stability, thereby modulating various cellular functions. The formation of free radicals during reactions involving this compound may also play a role in its biological effects, potentially leading to oxidative stress responses in cells .

Metabolic Pathways

In terms of metabolism, this compound undergoes transformations mediated by enzymes that facilitate its conversion into various metabolites. These metabolites may retain or enhance the biological activity of the parent compound, contributing to its pharmacological profile .

Properties

IUPAC Name

4-bromo-2-(chloromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-4-1-2-8-5(3-7)9-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHWIXBDANNLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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